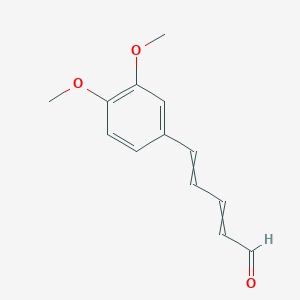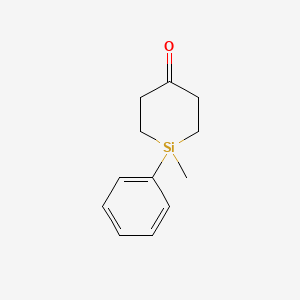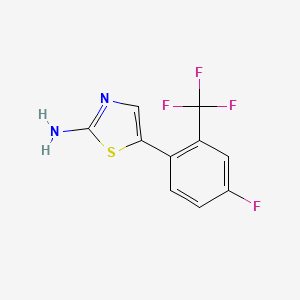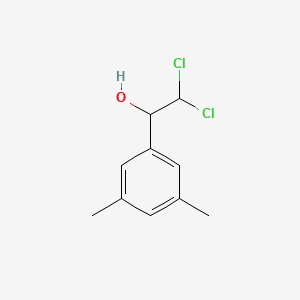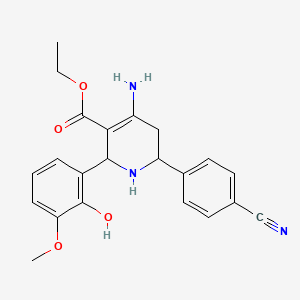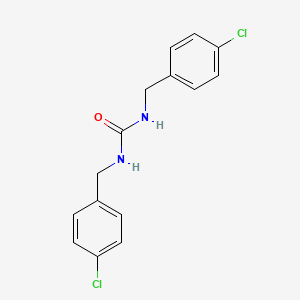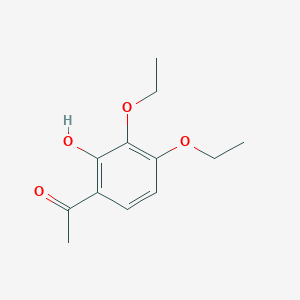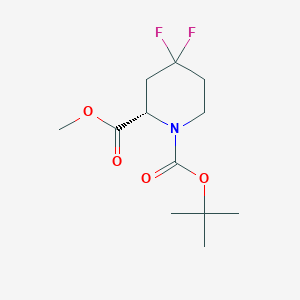
3-(Methylideneamino)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylideneamino)-1,3-oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a methylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylideneamino)-1,3-oxazolidin-2-one typically involves the condensation of an appropriate amine with a carbonyl compound. One common method involves the reaction of an oxazolidinone derivative with formaldehyde and an amine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the desired oxazolidinone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Methylideneamino)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylideneamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction will produce amine derivatives.
Scientific Research Applications
3-(Methylideneamino)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Methylideneamino)-1,3-oxazolidin-2-one involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(1-amino-2-cyanovinyl)furazan: This compound shares a similar structure but with a furazan ring instead of an oxazolidinone ring.
2-{2-[(Arylmethylidene)amino]-indazol-3-yl}malonate esters: These compounds have a similar imine group but are based on an indazole scaffold.
Uniqueness
3-(Methylideneamino)-1,3-oxazolidin-2-one is unique due to its combination of an oxazolidinone ring and a methylideneamino group. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
10020-75-4 |
|---|---|
Molecular Formula |
C4H6N2O2 |
Molecular Weight |
114.10 g/mol |
IUPAC Name |
3-(methylideneamino)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C4H6N2O2/c1-5-6-2-3-8-4(6)7/h1-3H2 |
InChI Key |
CLFLNVLCCRFNQV-UHFFFAOYSA-N |
Canonical SMILES |
C=NN1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



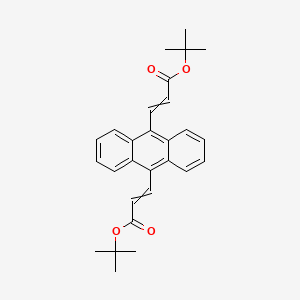
![7-(dimethylamino)-4,4-bis[4-(dimethylamino)phenyl]-2-methyl-3H-phthalazin-1-one](/img/structure/B14016147.png)
